molecular formula C12H8FNO B1375728 2-Benzoyl-5-fluoropyridine CAS No. 1427379-15-4

2-Benzoyl-5-fluoropyridine

Cat. No. B1375728
CAS RN: 1427379-15-4
M. Wt: 201.2 g/mol
InChI Key: MRDQDXRJYMTEFZ-UHFFFAOYSA-N
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Description

2-Benzoyl-5-fluoropyridine is a chemical compound with the CAS Number: 1427379-15-4 and a molecular weight of 201.2 .


Synthesis Analysis

The synthesis of 2-Benzoyl-5-fluoropyridine could potentially involve the Suzuki–Miyaura coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions and involves the use of organoboron reagents . Another method could involve the synthesis of 2-benzoylpyridine by one-step oxidization .


Molecular Structure Analysis

The molecular structure of 2-Benzoyl-5-fluoropyridine can be represented by the InChI code: 1S/C12H8FNO/c13-10-6-7-11 (14-8-10)12 (15)9-4-2-1-3-5-9/h1-8H .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction could be a potential chemical reaction involving 2-Benzoyl-5-fluoropyridine . This reaction involves the use of organoboron reagents and is known for its mild and functional group tolerant reaction conditions .


Physical And Chemical Properties Analysis

2-Benzoyl-5-fluoropyridine is a powder that is stored at room temperature . It has a molecular weight of 201.2 . Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Scientific Research Applications

Pyridine Nucleosides Related to Antitumor Agents

  • Pyridine nucleosides related to 5-fluorouracil have been synthesized, demonstrating the potential of 2-Benzoyl-5-fluoropyridine derivatives in the development of antitumor agents (Nesnow & Heidelberger, 1973).

Synthesis Pathways for Fluoropyridines

  • Novel synthesis pathways for 4-fluoropyridines have been developed, showing the flexibility of 2-Benzoyl-5-fluoropyridine in chemical synthesis (Wittmann et al., 2006).

Development of Fluoroalkylated Pyrimidine Nucleosides

  • Research into the synthesis of 5-fluoroalkylated pyrimidine nucleosides demonstrates the application of 2-Benzoyl-5-fluoropyridine in creating potential therapeutic agents (Chacko et al., 2008).

Studies on Fluorogenic Reagents

  • 3-Benzoyl-2-quinolinecarboxaldehyde, a related compound, has been synthesized and studied as a fluorogenic reagent for high-sensitivity chromatographic analysis, indicating the analytical applications of similar compounds (Beale et al., 1989).

Radiosynthesis for Medical Imaging

  • The radiosynthesis of 2-amino-5-[18F]fluoropyridines, achieved via palladium-catalyzed amination, highlights the use of fluoropyridines in medical imaging, particularly in Positron Emission Tomography (Pauton et al., 2019).

Synthesis of Antitumor Nucleosides

  • The synthesis of 4,6-dideoxy-3-fluoro-2-keto-beta-D-glucopyranosyl nucleosides of 5-fluorouracil and their evaluation for antitumor activities show potential in cancer therapy (Manta et al., 2010).

Future Directions

Fluorinated heterocyclic compounds, such as 2-Benzoyl-5-fluoropyridine, are constantly appearing in new molecular entities with various biological activities . The presence of fluorine atoms or a heterocyclic moiety in drug structures is a recurrent motif in medicinal chemistry . Therefore, the future directions of 2-Benzoyl-5-fluoropyridine could potentially involve further exploration of its biological activities and potential applications in drug development .

properties

IUPAC Name

(5-fluoropyridin-2-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDQDXRJYMTEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoyl-5-fluoropyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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